molecular formula C5H12BrNO B15331517 (1S,2R)-2-Aminocyclopentanol hydrobromide

(1S,2R)-2-Aminocyclopentanol hydrobromide

Cat. No.: B15331517
M. Wt: 182.06 g/mol
InChI Key: FYQFGTSXWQSEHB-JBUOLDKXSA-N
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Description

(1S,2R)-2-Aminocyclopentanol hydrobromide is a chiral compound with significant potential in various scientific fields. It is a derivative of cyclopentanol, featuring an amino group and a hydroxyl group on adjacent carbon atoms, making it an important intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

In industrial settings, the production of (1S,2R)-2-Aminocyclopentanol hydrobromide may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yields and purity. The subsequent amination step is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Aminocyclopentanol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,2R)-2-Aminocyclopentanol hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Aminocyclopentanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Aminocyclopentanol hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Its chiral nature makes it valuable in asymmetric synthesis, and its dual functional groups enable diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C5H12BrNO

Molecular Weight

182.06 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopentan-1-ol;hydrobromide

InChI

InChI=1S/C5H11NO.BrH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1

InChI Key

FYQFGTSXWQSEHB-JBUOLDKXSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)N.Br

Canonical SMILES

C1CC(C(C1)O)N.Br

Origin of Product

United States

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